

3,6-Dihydroxyxanthone chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3,6-Dihydroxyxanthone

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An In-Depth Technical Guide to 3,6-Dihydroxyxanthone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of **3,6-dihydroxyxanthone**, a naturally occurring xanthone derivative with significant potential in pharmacological research.

Chemical Structure and IUPAC Name

3,6-Dihydroxyxanthone is a polyphenolic compound belonging to the xanthone class of organic compounds. Its structure consists of a dibenzo-y-pyrone core with hydroxyl groups substituted at the 3 and 6 positions.

- IUPAC Name: 3,6-dihydroxy-9H-xanthen-9-one[1][2]
- Chemical Formula: C13H8O4[1]
- SMILES: C1=CC2=C(C=C1O)OC3=C(C2=O)C=CC(=C3)O[1]

Below is a diagram illustrating the chemical structure of **3,6-dihydroxyxanthone**.

Caption: Chemical structure of 3,6-dihydroxyxanthone.



Physicochemical and Biological Data

The following tables summarize key quantitative data for **3,6-dihydroxyxanthone**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	228.2 g/mol	[1]
Physical Form	Solid powder	[2]
Color	Yellow	[3]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. Limited solubility in water.	[3][4]
Storage Temperature	Room temperature, sealed in a dry environment.	[2]

Table 2: In Vitro Anticancer Activity (IC50 Values)

Cell Line	Cancer Type	IC50 (μM)	Source
T47D	Human Breast Cancer	170.20	[5][6]
WiDr	Human Colon Carcinoma	786 ± 146	[7]
NIH3T3	Normal Mouse Fibroblast	>1000	[5][6]

Experimental Protocols

Detailed methodologies for the synthesis of 3,6-dihydroxyxanthone are outlined below.

Protocol 1: Two-Step Synthesis via Benzophenone Intermediate



This method involves the initial formation of a benzophenone intermediate followed by cyclization through thermolysis.[8]

- Step 1: Synthesis of 2,2',4,4'-Tetrahydroxybenzophenone
 - A mixture of 4-hydroxysalicylic acid and resorcinol is treated with Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).
 - The reaction proceeds to yield the symmetrical 2,2',4,4'-tetrahydroxybenzophenone.
 - The intermediate product is isolated and purified. The reported yield for this step is 32%.[8]
- Step 2: Thermolysis to 3,6-Dihydroxyxanthone
 - The purified 2,2',4,4'-tetrahydroxybenzophenone is subjected to thermolysis in water.
 - The reaction is carried out in an autoclave at 200°C for 24 hours.
 - This step results in the cyclization of the benzophenone to form 3,6-dihydroxyxanthone.
 - The final product is then isolated and purified. The reported yield for this step is 88%.[8]

Protocol 2: One-Pot Synthesis using Eaton's Reagent

This protocol describes a more direct, one-pot synthesis approach.

- An equimolar amount of a suitable benzoic acid derivative and a phenolic compound are mixed.
- Eaton's reagent is added to the mixture to act as a condensing and cyclizing agent.
- The reaction mixture is heated, typically at 80°C, for a period of 3 hours with reflux.[9]
- Upon completion, the reaction is quenched, and the crude product is isolated.
- Purification of the 3,6-dihydroxyxanthone is then performed, often using chromatographic techniques.



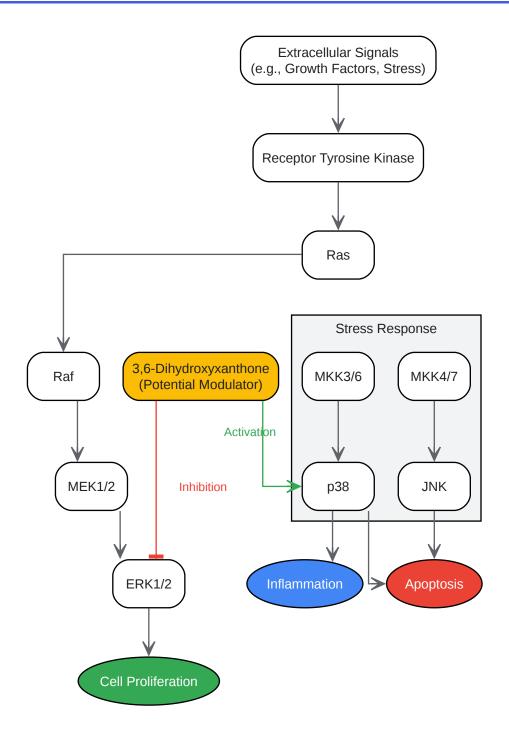
Signaling Pathways and Mechanism of Action

Xanthone derivatives are known to exert their biological effects, such as antioxidant and anticancer activities, through the modulation of various cellular signaling pathways.[1] While the specific pathways for **3,6-dihydroxyxanthone** are still under investigation, related xanthones have been shown to influence key pathways like the MAPK signaling cascade.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. It consists of several cascades, including the ERK, p38, and JNK pathways. Some xanthone derivatives have been found to modulate these pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.[10]





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Caption: Potential modulation of the MAPK signaling pathway by xanthones.

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